Cerium(III) sulfate octahydrate

Catalog No.
S1505694
CAS No.
10450-59-6
M.F
Ce2 O12 S3 . 8 H2 O
M. Wt
712.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium(III) sulfate octahydrate

CAS Number

10450-59-6

Product Name

Cerium(III) sulfate octahydrate

IUPAC Name

cerium(3+);trisulfate;octahydrate

Molecular Formula

Ce2 O12 S3 . 8 H2 O

Molecular Weight

712.6 g/mol

InChI

InChI=1S/2Ce.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6

InChI Key

PQBKXYUMEMUVIH-UHFFFAOYSA-H

SMILES

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3]

Canonical SMILES

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3]

The exact mass of the compound Cerium(III) sulfate octahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cerium(III) sulfate octahydrate (CAS: 10450-59-6) is a high-purity, moderately water-soluble rare-earth salt that serves as a foundational precursor in industrial catalysis, redox chemistry, and materials science. Unlike many inorganic salts, it exhibits an inverse solubility profile, becoming less soluble at elevated temperatures, which allows for targeted thermal precipitation pathways . As the most stable hydrated form at room temperature, the octahydrate ensures reliable gravimetric dosing without the severe hygroscopicity associated with anhydrous cerium salts [1]. It is primarily procured as a sulfur-retaining precursor for high-surface-area cerium dioxide (CeO2) catalysts and as the essential electrolytic feed material for manufacturing ceric(IV) sulfate oxidizing agents .

Replacing cerium(III) sulfate octahydrate with alternative cerium sources severely disrupts established manufacturing workflows. Substituting with cerium(III) nitrate introduces highly hygroscopic behavior and alters the thermal decomposition profile, leading to premature outgassing and collapsed CeO2 morphologies during catalyst calcination. Attempting to use cerium(IV) sulfate instead introduces a powerful oxidizing agent (Ce4+) that immediately degrades redox-sensitive organics in formulation matrices [1]. Furthermore, utilizing anhydrous cerium(III) sulfate rather than the octahydrate causes rapid ambient moisture absorption, resulting in unacceptable mass fluctuations during precision batch weighing and stoichiometric dosing .

Inverse Solubility Profile for Selective Thermal Precipitation

Cerium(III) sulfate octahydrate is one of the few inorganic salts characterized by a negative temperature coefficient of solubility. At 0 °C, its aqueous solubility is approximately 10.1 g/100 mL, but this value decreases significantly as the solution is heated . In stark contrast, standard cerium salts like cerium(III) nitrate possess positive solubility curves and remain highly soluble regardless of heating[1]. This inverse solubility enables B2B manufacturers to purify Ce(III) species via selective thermal crystallization, a highly efficient separation mechanism that is physically impossible when using nitrate or chloride analogs.

Evidence DimensionAqueous solubility response to temperature increase
Target Compound DataDecreases (10.1 g/100 mL at 0 °C down to lower values at high temps)
Comparator Or BaselineCerium(III) nitrate (Increases, highly soluble at all temps)
Quantified DifferenceOpposite thermodynamic solubility gradients
ConditionsAqueous dissolution and thermal crystallization workflows

Enables energy-efficient purification and selective crystallization of cerium products simply by heating the process water.

Gravimetric Stability and Resistance to Ambient Moisture

For industrial scale-up, the hydration state of the precursor is critical for accurate stoichiometric dosing. Cerium(III) sulfate octahydrate is the preferred commercial product because it maintains a stable mass profile and is significantly less hygroscopic under standard ambient conditions . Conversely, anhydrous cerium(III) sulfate is highly hygroscopic and rapidly absorbs atmospheric moisture, leading to continuous mass gain during weighing[1]. This forces manufacturers using the anhydrous form to employ dry rooms or inert atmosphere gloveboxes, whereas the octahydrate can be handled on standard factory floors.

Evidence DimensionAmbient moisture absorption (hygroscopicity)
Target Compound DataStable octahydrate structure, minimal ambient mass fluctuation
Comparator Or BaselineAnhydrous cerium(III) sulfate (Highly hygroscopic, rapid mass gain)
Quantified DifferenceElimination of moisture-induced weighing errors
ConditionsAmbient laboratory or factory floor weighing

Prevents stoichiometric errors in catalyst manufacturing and eliminates the need for expensive dry-room handling infrastructure.

Safe Anodic Oxidation for Ceric(IV) Reagent Production

Cerium(III) sulfate is the obligate precursor for the industrial electrolytic production of cerium(IV) sulfate, a powerful and stable redox titrant. During continuous forced-circulation electrolysis, the sulfate anion remains completely stable at the anode, allowing pure Ce3+ to Ce4+ conversion [1]. If a buyer were to substitute cerium(III) chloride as the precursor, the anodic oxidation would heavily favor the oxidation of chloride ions, evolving highly toxic and corrosive elemental chlorine gas instead of efficiently generating the Ce(IV) species[2].

Evidence DimensionAnodic byproduct generation during Ce(IV) synthesis
Target Compound Data100% sulfate retention, zero halogen gas evolution
Comparator Or BaselineCerium(III) chloride (Generates toxic Cl2 gas)
Quantified DifferenceComplete elimination of corrosive gas evolution
ConditionsContinuous electrolytic oxidation cells

Ensures safe, high-yield electrochemical conversion to Ce(IV) oxidants without requiring hazardous gas scrubbing infrastructure.

High-Temperature Anion Decomposition for FCC Catalyst Support

In the synthesis of cerium dioxide (CeO2) for fluid catalytic cracking (FCC) and three-way catalysts, the choice of precursor dictates the final structural integrity. Cerium(III) sulfate octahydrate releases its water of crystallization starting at 220 °C, but the core sulfate anion network does not decompose until temperatures exceed 600 °C [1]. This high-temperature decomposition template leaves behind a highly reactive CeO2 structure with optimized Oxygen Storage Capacity (OSC). In contrast, cerium(III) nitrate decomposes at much lower temperatures, which can lead to premature sintering and a less optimal pore structure for high-temperature exhaust applications.

Evidence DimensionAnion decomposition temperature threshold
Target Compound Data>600 °C (Sulfate anion decomposition)
Comparator Or BaselineCerium(III) nitrate/acetate (<300 °C decomposition)
Quantified Difference>300 °C higher thermal stability of the intermediate salt network
ConditionsCalcination for mixed-oxide catalyst preparation

The delayed thermal decomposition prevents premature nanoparticle sintering, yielding a higher-surface-area ceria catalyst optimized for automotive exhaust systems.

Fluid Catalytic Cracking (FCC) and Three-Way Catalysts

Utilizing the >600 °C thermal decomposition profile of the sulfate anion to generate high-surface-area CeO2 with maximum Oxygen Storage Capacity (OSC)[1].

Industrial Synthesis of Ceric(IV) Sulfate Titrants

Serving as the exclusive, halogen-free electrolytic feed material for the continuous anodic oxidation into Ce(IV) analytical reagents [2].

High-Purity Rare Earth Separation

Leveraging the compound's inverse solubility phenomenon (negative temperature coefficient) to selectively crystallize and purify Ce(III) species from mixed aqueous streams simply by elevating the temperature .

Aqueous Textile Waterproofing Formulations

Capitalizing on the octahydrate's non-hygroscopic gravimetric stability to ensure precise stoichiometric dosing in large-scale liquid-phase textile processing .

UNII

93EJ24I557

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 7 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Cerous sulfate octahydrate

Dates

Last modified: 08-15-2023

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